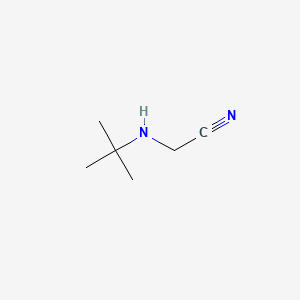
6-Amino-2-hydroxyhexanoic acid
Descripción general
Descripción
6-Amino-2-hydroxyhexanoic acid , also known as 6-hydroxynorleucine , is an organic compound with the chemical formula C₆H₁₃NO₃. It belongs to the class of amino acids and is structurally related to leucine. The compound contains an amino group (NH₂) and a hydroxyl group (OH) attached to a six-carbon aliphatic chain. Its systematic IUPAC name is 6-hydroxynorleucine .
Synthesis Analysis
The synthesis of 6-Amino-2-hydroxyhexanoic acid involves several methods, including chemical transformations and enzymatic processes. One common approach is the enzymatic hydrolysis of proteins , where specific proteases break down proteins into their constituent amino acids. In this case, 6-Amino-2-hydroxyhexanoic acid can be obtained from proteins containing norleucine residues .
Molecular Structure Analysis
The molecular structure of 6-Amino-2-hydroxyhexanoic acid consists of a six-carbon aliphatic chain with an amino group (NH₂) at one end and a hydroxyl group (OH) at the other. The compound’s backbone resembles that of leucine, but with an additional hydroxyl group. The presence of both amino and hydroxyl groups makes it a versatile building block for various biochemical processes .
Chemical Reactions Analysis
- Chiral Center : Due to its chiral center (the carbon atom adjacent to the amino group), it can exist in both L and D forms, affecting its biological activity .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Role in Chemical Synthesis and Industrial Applications
6-Amino-2-hydroxyhexanoic acid, known for its hydrophobic and flexible structure, plays a crucial role in chemical synthesis, particularly in the creation of modified peptides. It's also significantly employed in the production of polyamide synthetic fibers, such as nylon. Additionally, it serves as a useful linker in various biologically active structures, highlighting its versatility beyond clinical uses (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Involvement in Biocompatible Polyester Synthesis
6-Amino-2-hydroxyhexanoic acid is integral in synthesizing new biocompatible polyesters derived from α-amino acids. These polyesters are synthesized by combining it with various acids like lactic and glycolic acid. The resulting polymers exhibit non-toxicity to certain cell lines and show potential as materials for medical applications, owing to their biocompatible and biodegradable nature (Cohen-Arazi, Domb, & Katzhendler, 2010).
Application in Corrosion Inhibition
This compound is used to synthesize Schiff's bases which serve as corrosion inhibitors for mild steel. These inhibitors, derived from lysine and different aldehydes, show promising results in protecting steel from corrosion, demonstrating its utility in industrial maintenance and longevity (Gupta, Verma, Quraishi, & Mukherjee, 2016).
Contribution to Biotechnological Processes
In biotechnology, 6-Amino-2-hydroxyhexanoic acid is pivotal in creating a one-pot synthesis process for its production from cyclohexane. This bioprocess offers an environmentally friendly and efficient approach, significantly impacting sustainable production methods in the chemical industry (Bretschneider, Wegner, Bühler, Bühler, & Karande, 2020).
Role in Synthesis Enhancement
Its role extends to enhancing synthetic processes, such as the sulfuric acid hydrolysis of caprolactam for producing 6-Amino-2-hydroxyhexanoic acid. This research provides insights into optimizing production processes for industrial-scale synthesis (Arinushkina, Krylov, Kotelnikova, & Gerasimov, 2020).
Impact on Nanotechnology
The acid is utilized in the synthesis of water-soluble and surface-functionalized nanocrystals. These nanocrystals, particularly useful in bioimaging, showcase the compound's importance in advancing nanotechnology and biomedical imaging applications (Zeng, Zhang, & Barron, 2005)
Mecanismo De Acción
Direcciones Futuras
Research on 6-Amino-2-hydroxyhexanoic acid continues to explore its potential applications in drug development, protein engineering, and biotechnology. Investigating its role in specific metabolic pathways and its interactions with enzymes and receptors could lead to novel therapeutic interventions .
Propiedades
IUPAC Name |
6-amino-2-hydroxyhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c7-4-2-1-3-5(8)6(9)10/h5,8H,1-4,7H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWDTFLISAWJHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-hydroxyhexanoic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1'R,3'Ar,4'aR,8'aR,9'S,9'aS)-1'-methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B3253763.png)



![3-([1,1'-Biphenyl]-4-yloxy)azetidine](/img/structure/B3253793.png)



![5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3253813.png)

